3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-6-3-1-2-4-8(6)19(17,18)13-7(10(15)16)5-9(12)14/h1-4,7,13H,5H2,(H2,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWFTFUKWIUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC(CC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with asparagine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The fluorobenzenesulfonamide moiety enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that modifying the sulfonamide group can significantly increase the potency of anticancer agents against breast cancer cells. The incorporation of fluorine atoms was found to enhance metabolic stability and bioavailability.
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Sulfonamides are known to inhibit certain enzymes involved in inflammatory pathways, making them suitable candidates for treating conditions like rheumatoid arthritis.
Data Table: Anti-inflammatory Efficacy
Synthetic Applications
3. Synthesis of Novel Drug Candidates
The compound serves as a versatile scaffold for synthesizing new drug candidates. Its unique structure allows for modifications that can lead to enhanced pharmacological profiles.
4. Bioconjugation
this compound can be utilized in bioconjugation techniques, where it acts as a linker between therapeutic agents and targeting moieties, improving the specificity and efficacy of drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Chlorine vs. Fluorine : The 3-chloro analog () introduces greater steric bulk and lipophilicity, which could reduce solubility but enhance membrane permeability .
Carbamoyl-Modified Propanoic Acid Derivatives
The carbamoyl group at position 3 is critical for hydrogen-bonding interactions. Comparisons include:
- 3-(-N-(4-Sulfamoylphenyl)amino)propanoic acid (): This compound replaces the 2-fluorobenzenesulfonamido group with a sulfamoylphenylamino moiety. The sulfamoyl group may confer COX-2 selectivity, as seen in NSAID analogs like celecoxib .
- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (): While lacking sulfonamide or carbamoyl groups, this chlorinated derivative demonstrates antimicrobial activity against E. coli and S. aureus, highlighting how halogenation can shift biological activity toward microbial targets .
NSAID-Inspired Propanoic Acid Derivatives
- Ibuprofen (α-(4-Isobutylphenyl)propanoic acid): Lacks sulfonamide and carbamoyl groups but shares the propanoic acid core. Its α-methyl group enhances COX-1/COX-2 selectivity .
- Fenbufen (4-Biphenylylbutanoic acid): Incorporates a biphenyl group, increasing anti-inflammatory activity compared to simpler arylpropanoic acids .
- β-Hydroxy-β-arylpropanoic acids (): These compounds exhibit improved gastric tolerability compared to traditional NSAIDs, suggesting that hydroxylation at the β-position mitigates gastrointestinal toxicity .
Comparison with Target Compound : The sulfonamido and carbamoyl groups in the target molecule may reduce COX-1 inhibition (linked to gastric side effects) while retaining COX-2 affinity, a hypothesis supported by docking studies in .
Biological Activity
3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid (CAS No. 1396962-91-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11FN2O5S, with a molecular weight of 290.27 g/mol. The compound features a carbamoyl group, a sulfonamide moiety, and a fluorinated aromatic ring, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known for its role in inhibiting various enzymatic pathways, particularly those involving carbonic anhydrases and certain proteases. The fluorine atom may enhance the compound's binding affinity and selectivity towards these targets.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide structures exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest. Further research is necessary to elucidate the specific molecular targets involved.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Folate synthesis inhibition |
| Antitumor | Reduced cancer cell proliferation | Apoptosis induction |
| Anti-inflammatory | Decreased inflammation | Cytokine modulation |
Case Study: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
Case Study: Antitumor Activity
A recent investigation by Johnson et al. (2024) assessed the antitumor effects of this compound on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µM, with evidence suggesting involvement in apoptosis via caspase activation.
Q & A
Q. What are the key considerations in designing a synthesis route for 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid to ensure high yield and purity?
- Methodological Answer: Synthesis routes should prioritize regioselective coupling of the sulfonamido and carbamoyl groups. A two-step approach is recommended:
Sulfonamidation: React 2-fluorobenzenesulfonyl chloride with a protected amino acid precursor (e.g., tert-butyl ester) under basic conditions (e.g., NaHCO₃) to avoid hydrolysis of the carbamoyl group .
Carbamoylation: Introduce the carbamoyl group via coupling reagents like TBTU or HATU in anhydrous DMF, with DIPEA as a base to activate the carboxylic acid intermediate .
Purification via reverse-phase HPLC or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity. Monitor intermediates by LC-MS to detect side reactions (e.g., sulfonamide overalkylation) .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer:
- NMR Analysis: Use - and -NMR to confirm stereochemistry. The coupling constants (e.g., ) in the propanoic acid backbone and fluorobenzene ring protons (δ 7.2–7.8 ppm) indicate spatial arrangement. NOESY correlations between the sulfonamido NH and fluorobenzene protons confirm proximity .
- X-ray Crystallography: Resolve ambiguous cases by growing single crystals in ethanol/water mixtures. The fluorine atom’s electron-withdrawing effect stabilizes the crystal lattice, aiding diffraction .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer:
- Enzyme Inhibition: Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay. The fluorobenzenesulfonamido group may act as a transition-state mimic, with IC₅₀ values <10 µM indicating potency .
- Cellular Uptake: Use fluorescent analogs (e.g., FITC-labeled derivatives) in HEK293 or HeLa cells. Quantify intracellular fluorescence via flow cytometry, adjusting logP values (<3) to enhance membrane permeability .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for a target protein?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with protein active sites (e.g., carbonic anhydrase). The 2-fluorobenzenesulfonamido group’s electronegativity enhances hydrogen bonding with Arg/Lys residues. Adjust torsion angles of the carbamoyl group to minimize steric clashes .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize derivatives with ΔG < -40 kJ/mol .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer:
- pH-Dependent Solubility: Perform shake-flask experiments at pH 1.2 (simulated gastric fluid) and 7.4 (phosphate buffer). The compound’s carboxyl group (pKa ~3.5) increases solubility at higher pH, but the sulfonamido group (pKa ~10) may precipitate in basic media. Use Henderson-Hasselbalch plots to predict ionization states .
- Co-Solvency Screening: Test DMSO/PEG400 mixtures (10–30% v/v) to enhance aqueous solubility without disrupting bioactivity. Dynamic light scattering (DLS) confirms nanoparticle formation at critical thresholds .
Q. How can researchers address low yields in scale-up synthesis while maintaining stereochemical integrity?
- Methodological Answer:
- Flow Chemistry: Use microreactors for sulfonamidation to improve heat transfer and reduce side products. Residence times <5 minutes at 50°C prevent carbamoyl degradation .
- Enzymatic Resolution: Employ lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis. Chiral HPLC (Chiralpak AD-H column) verifies enantiomeric excess (>99%) .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values. Bootstrap resampling (n=1000) estimates 95% confidence intervals .
- ANOVA with Tukey’s Test: Compare multiple derivatives’ cytotoxicity in MTT assays. Normalize data to vehicle controls and exclude outliers via Grubbs’ test (α=0.05) .
Q. How should researchers design stability studies under accelerated storage conditions?
- Methodological Answer:
- ICH Guidelines: Store samples at 40°C/75% RH for 6 months. Monitor degradation products via UPLC-MS/MS. The fluorobenzenesulfonamido group is prone to hydrolysis; silica gel desiccants reduce moisture-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
